

# 3-Propoxyphenol: A Comprehensive Technical Guide

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CAS Number: 16533-50-9

This technical guide provides a detailed overview of **3-Propoxyphenol**, also known as m-propoxyphenol, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, safety and handling, a plausible synthesis method, and its current toxicological profile.

## **Physicochemical and Computed Properties**

While experimental data for many physical properties of **3-Propoxyphenol** are limited in publicly available literature, a combination of data from safety data sheets and computational models provides a profile of the compound. All quantitative data is summarized in the tables below for clarity and comparative analysis.

Table 1: Compound Identification



Identifier	Value
IUPAC Name	3-propoxyphenol[1]
Synonyms	m-propoxyphenol, 3-(n-propoxy)phenol, 1- hydroxy-3-propoxybenzene[1]
CAS Number	16533-50-9[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub> [1]
Molecular Weight	152.19 g/mol [1]
Canonical SMILES	CCCOC1=CC=CC(=C1)O[1]
InChI Key	YYMPIPSWQOGUME-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	No data available	Molbase[2]
Boiling Point	No data available	Molbase[2]
Solubility	No data available	Molbase[2]
XLogP3	2.6	Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count	1	Computed by Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs 3.4.6.11[1]
Rotatable Bond Count	3	Computed by Cactvs 3.4.6.11[1]
Exact Mass	152.083729621 Da	Computed by PubChem 2.1[1]
Polar Surface Area	29.5 Ų	Computed by Cactvs 3.4.6.11[1]



### Safety, Handling, and Toxicological Profile

The safety information for **3-Propoxyphenol** is derived from available Safety Data Sheets (SDS). It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 3: Hazard Identification and GHS Classification

Hazard	Classification
Acute Oral Toxicity	Not Classified
Acute Dermal Toxicity	Not Classified
Acute Inhalation Toxicity	Not Classified
Skin Corrosion/Irritation	Not Classified
Serious Eye Damage/Irritation	Not Classified
Respiratory or Skin Sensitization	Not Classified
Germ Cell Mutagenicity	Not Classified
Carcinogenicity	Not Classified
Reproductive Toxicity	Not Classified
Specific Target Organ Toxicity (Single Exposure)	Not Classified
Specific Target Organ Toxicity (Repeated Exposure)	Not Classified
Aspiration Hazard	Not Classified

Data sourced from a representative Safety Data Sheet. Classifications may vary between suppliers.

## Synthesis of 3-Propoxyphenol

Currently, a detailed, peer-reviewed experimental protocol for the synthesis of **3- Propoxyphenol** is not readily available in the scientific literature. However, a plausible and



widely used method for its preparation is the Williamson ether synthesis. This method involves the reaction of resorcinol (1,3-dihydroxybenzene) with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The selective mono-alkylation of one of the phenolic hydroxyl groups is the key challenge in this synthesis.

## Experimental Protocol: Williamson Ether Synthesis (Proposed)

#### Materials:

- Resorcinol
- 1-Bromopropane
- Potassium Carbonate (K₂CO₃), anhydrous
- · Acetone, anhydrous
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 equivalent) and anhydrous acetone. Stir until the resorcinol is fully dissolved.
- Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution.
- Addition of Alkyl Halide: While stirring the mixture vigorously, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.



 Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to check for the consumption of resorcinol and the formation of the mono- and di-propoxy products.

#### Work-up:

- After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
- Filter the solid potassium carbonate and wash it with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated agueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.

#### • Purification:

- Filter off the drying agent.
- Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
- The crude product will likely be a mixture of 3-propoxyphenol, 1,3-dipropoxybenzene, and unreacted resorcinol. This mixture can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3-propoxyphenol.



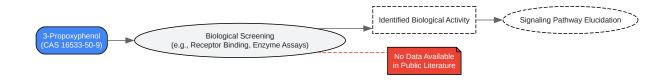


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Caption: Proposed workflow for the synthesis of **3-Propoxyphenol**.

## **Biological Activity and Signaling Pathways**

As of the date of this document, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity of **3-Propoxyphenol** or its interaction with any signaling pathways. Phenolic compounds, as a broad class, are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties. However, without specific experimental data for **3-Propoxyphenol**, any discussion of its biological role would be purely speculative. Further research and screening are required to elucidate any potential pharmacological effects.



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### References

- 1. 3-Propoxyphenol | C9H12O2 | CID 11116239 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-propoxyphenol|16533-50-9 MOLBASE Encyclopedia [m.molbase.com]
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